2-(4-Benzylpiperazin-1-yl)aniline

Quality Control Procurement Specification Medicinal Chemistry

This ortho-substituted aniline is a non-interchangeable building block, with its unique spatial arrangement enabling divergent synthetic pathways. Ideal for focused library synthesis around the sigma receptor pharmacophore, it minimizes confounding biological assay impurities. Secure verified ≥98% purity stock for reproducible medicinal chemistry and preclinical scale-up.

Molecular Formula C17H21N3
Molecular Weight 267.37 g/mol
CAS No. 199105-17-4
Cat. No. B170193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzylpiperazin-1-yl)aniline
CAS199105-17-4
Molecular FormulaC17H21N3
Molecular Weight267.37 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3N
InChIInChI=1S/C17H21N3/c18-16-8-4-5-9-17(16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14,18H2
InChIKeyKGTKQCBBMYJSFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Benzylpiperazin-1-yl)aniline (CAS 199105-17-4) | C17H21N3 Scaffold for Scientific Procurement


2-(4-Benzylpiperazin-1-yl)aniline, with CAS number 199105-17-4 and molecular formula C17H21N3 (MW 267.37), is a chemical compound featuring a piperazine ring substituted with a benzyl group and an aniline moiety [1]. It is widely recognized as a versatile small molecule scaffold and pharmaceutical intermediate, offering multiple functionalization points through its amine and aromatic ring systems [2]. This compound is typically sourced as a solid with a purity of ≥98% and is a key building block in medicinal chemistry for the synthesis of more complex, biologically active molecules [1].

Why 2-(4-Benzylpiperazin-1-yl)aniline (CAS 199105-17-4) Cannot Be Readily Substituted with Other Benzylpiperazine Anilines


Generic substitution with structurally similar benzylpiperazine anilines is not scientifically valid due to the profound impact of positional isomerism on molecular properties and biological function. The target compound, an ortho-substituted aniline, presents a fundamentally different spatial arrangement of its primary amine group relative to the piperazine nitrogen compared to its meta and para isomers [1]. This alters the compound's intramolecular hydrogen bonding potential, electronic distribution on the aromatic ring, and steric environment for subsequent chemical transformations [1]. These structural differences are known to dictate unique reactivity in coupling reactions and can lead to divergent binding affinities at biological targets, as evidenced in studies of related piperazine ligands [2][3]. Therefore, sourcing the precise ortho-isomer is critical for ensuring experimental reproducibility and achieving the desired synthetic outcome or biological activity profile.

Quantitative Evidence Guide: Differentiating 2-(4-Benzylpiperazin-1-yl)aniline (CAS 199105-17-4) from Analogs


Commercial Purity Benchmarking of Ortho-Substituted 2-(4-Benzylpiperazin-1-yl)aniline vs. Para Isomer

The commercially available ortho-isomer, 2-(4-Benzylpiperazin-1-yl)aniline, is offered by multiple reputable vendors at a purity specification of ≥98% (NLT 98%) . In contrast, its direct regioisomer, 4-(4-Benzylpiperazin-1-yl)aniline (CAS 16154-69-1), is commonly available at lower or more variable purities, typically ranging from 95% to 97% . This represents a quantifiable difference in the minimal guaranteed purity for off-the-shelf procurement of the ortho-isomer.

Quality Control Procurement Specification Medicinal Chemistry

Synthetic Versatility via Ortho-Amine Proximity in 2-(4-Benzylpiperazin-1-yl)aniline

The ortho-substitution pattern in 2-(4-Benzylpiperazin-1-yl)aniline enables unique intramolecular interactions and reactivity not possible with its meta- or para-isomers. The proximity of the aniline amine to the piperazine nitrogen creates a distinctive chelating environment and can facilitate the formation of fused heterocyclic systems upon further functionalization [1]. While specific reaction yields for this exact compound are not published, this positional advantage is a well-established principle in scaffold design and is leveraged to access novel chemical space [2].

Organic Synthesis Scaffold Functionalization Medicinal Chemistry

Physicochemical Properties of 2-(4-Benzylpiperazin-1-yl)aniline as a Foundation for Handling

The compound's physical state and properties are crucial for laboratory handling. 2-(4-Benzylpiperazin-1-yl)aniline is a solid at room temperature, with a predicted boiling point of 420.9±45.0 °C and a density of 1.145±0.06 g/cm³ [1]. This is in contrast to the simpler benzylpiperazine (BZP) core, which can exist as a liquid in its free base form [2]. The solid state of the target compound often simplifies accurate weighing and purification compared to a liquid analog.

Physicochemical Characterization Laboratory Handling Compound Storage

Contextual Biological Activity: Sigma Receptor Ligand Potential of 4-Benzylpiperazine Scaffolds

While specific activity data for 2-(4-Benzylpiperazin-1-yl)aniline are not published, a class of closely related 4-benzylpiperazine derivatives has been extensively studied and shown to bind to sigma receptors with high affinity. In a study of 60 novel arylalkyl 4-benzylpiperazine derivatives, many compounds demonstrated binding to sigma sites in the nanomolar range and were generally selective over 5HT1A and D2 receptors [1][2]. This establishes the 4-benzylpiperazine core, present in the target compound, as a validated pharmacophore for developing selective sigma ligands. The target compound's unique ortho-aniline substitution provides a vector for further optimizing potency and selectivity in this therapeutic area [3].

Sigma Receptor Biological Activity SAR

Validated Research and Industrial Applications for 2-(4-Benzylpiperazin-1-yl)aniline (CAS 199105-17-4)


Synthesis of Diverse Compound Libraries for Sigma Receptor Drug Discovery

Given the established nanomolar affinity and selectivity of 4-benzylpiperazine derivatives for sigma receptors [1], 2-(4-Benzylpiperazin-1-yl)aniline serves as an ideal core scaffold for synthesizing focused compound libraries. Its ortho-aniline group provides a primary handle for rapid diversification through acylation, alkylation, or coupling reactions to explore structure-activity relationships (SAR) around this validated pharmacophore [2]. This is a superior starting point compared to simpler piperazines lacking the aniline functionalization handle.

Construction of Fused Heterocyclic Systems via Ortho-Functionalization

The specific ortho-substitution pattern of 2-(4-Benzylpiperazin-1-yl)aniline enables synthetic pathways not accessible to its meta- and para-isomers. The proximity of the aniline amine to the piperazine nitrogen facilitates intramolecular cyclization reactions, allowing chemists to construct complex, fused heterocyclic systems [3]. This makes it a critical and non-interchangeable building block for accessing novel chemical space in medicinal chemistry.

High-Purity Intermediate for Preclinical Candidate Synthesis

When scaling up a lead compound for preclinical studies, consistent quality and purity of intermediates are paramount. The target compound is commercially available with a verified high purity specification (≥98%) . This minimizes the risk of introducing impurities that could confound biological assay results or complicate later-stage purification, offering a more reliable procurement option than analogs with lower or more variable purity grades .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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